QX-222 is a synthetic organic compound classified as a local anesthetic derivative, primarily used as a research tool to study the function and structure of ion channels. Unlike its parent compound, lidocaine, QX-222 carries a permanent positive charge due to its quaternary ammonium group, rendering it membrane-impermeant. This property makes it an ideal tool for studying ion channel properties by limiting its access to specific sides of the cell membrane. [, ]
Lidocaine N-methyl hydrochloride is classified as an amide-type local anesthetic. It is derived from lidocaine, which itself is a member of the amino amide class of local anesthetics. The compound is primarily utilized for its anesthetic properties, particularly in procedures requiring localized pain relief. Its chemical formula is , and it is often found in its hydrochloride salt form for enhanced solubility and stability.
The synthesis of lidocaine N-methyl hydrochloride involves several steps:
Lidocaine N-methyl hydrochloride participates in various chemical reactions:
These reactions are significant in understanding the stability and shelf-life of lidocaine formulations .
The mechanism of action of lidocaine N-methyl hydrochloride involves:
Lidocaine N-methyl hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensure effective delivery during medical applications .
Lidocaine N-methyl hydrochloride has diverse applications:
The versatility of lidocaine N-methyl hydrochloride makes it an essential compound in both clinical practice and research settings .
The N-methylation of lidocaine derivatives represents a critical transformation for enhancing pharmacological properties such as metabolic stability and receptor affinity. Traditional approaches rely on N-methylation of secondary amines using alkyl halides (e.g., methyl iodide) or dimethyl sulfate, but these suffer from over-alkylation and stoichiometric halide salt byproducts. Advances in catalytic reductive amination employ formaldehyde with reducing agents under Pd/C or zinc catalysis, achieving >95% conversion to N-methyl lidocaine derivatives [3] [7]. Notably, CO₂-based methylation has emerged as a sustainable alternative. Using phenylsilane and a pentanuclear zinc catalyst, CO₂ undergoes deoxygenative reduction to generate in situ methylene equivalents. This enables direct N-methylation of 2,6-dimethylaniline precursors at 80–100°C with 88% yield and minimal waste [8]. For tertiary amine formation, switchable selectivity between N-formylation and N-methylation is achievable by modulating the phenylsilane stoichiometry: excess silane (6 equiv) favors N-methylation, while substoichiometric amounts (3 equiv) yield formamides [8].
Table 1: Catalytic N-Methylation Performance Comparison
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Reductive Amination | Pd/C + HCHO | 90–95 | 88–92 | H₂O |
CO₂ Reduction | Zn Complex + PhSiH₃ | 80–100 | 88 | Siloxanes |
Leuckart–Wallach Reaction | HCOOH + HCOONH₄ | 130 | 75 | CO₂, NH₃ |
Palladium on carbon (Pd/C) serves as a cornerstone catalyst for key steps in lidocaine synthesis, particularly in the direct amination of 2,6-xylenol. Under optimized conditions (5% Pd/C, 185°C, 6 hours), 2,6-xylenol reacts with aqueous ammonia to yield 2,6-dimethylaniline—a lidocaine precursor—at 94.7% conversion and 98.3% purity. The reaction proceeds via dehydrogenative coupling, where Pd/C’s egg-shell morphology (palladium concentrated at the carbon support surface within 20–150 nm) maximizes accessible active sites [1] [5]. The addition of 2,6-dimethylcyclohexanone as a co-catalyst (0.1 equiv) enhances selectivity by suppressing imine byproduct formation through reversible Schiff base formation. Crucially, Pd/C’s recyclability reduces costs: after filtration and reactivation, reused catalyst retains >90% activity for five cycles without palladium leaching [4] [5]. For N-methylation steps, Pd/C facilitates hydrogenolysis of formamide intermediates generated in situ from CO₂, completing the reductive methylation cascade [8].
Conventional lidocaine synthesis generates 0.8–1.2 kg waste per kg product, primarily from nitration/iron-mediated reduction of m-xylene to 2,6-dimethylaniline. Modern catalytic amination bypasses these steps: Pd/C-mediated coupling of 2,6-xylenol with ammonia eliminates nitration waste entirely, reducing the E-factor by 64% [4] [5]. For methylation, CO₂ utilization replaces carcinogenic methylating agents (e.g., CH₃I) by leveraging zinc-catalyzed reduction with phenylsilane. This tandem process converts two CO₂ molecules into methylene bridges and N-methyl groups, producing benign siloxanes as the sole byproduct [8]. Additionally, solvent-free conditions are achievable during reductive amination: lidocaine freebase synthesis from 2,6-dimethylaniline and N,N-diethylglycine methyl ester proceeds at 95°C without solvents, with methanol byproduct removed via distillation. This intensification improves atom economy to 89% and reduces VOC emissions [5] [8]. Finally, in-line impurity sequestration using activated carbon during hydrochloride crystallization adsorbs residual DMA, avoiding extra purification steps [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7